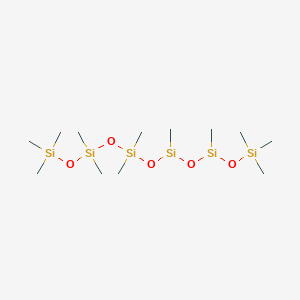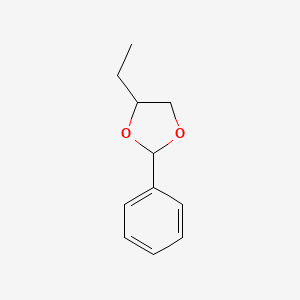
1,3-Dioxolane, 4-ethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
1,3-Dioxolane, 4-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the preparation of 1,3-dioxolane can be achieved by reacting 1,2-diol with acetone under acidic conditions . Industrial production methods often involve the continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the formation of the desired product .
Análisis De Reacciones Químicas
1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.
Comparación Con Compuestos Similares
1,3-Dioxolane, 4-ethyl-2-phenyl- can be compared with other similar compounds such as 1,3-dioxane and 1,2-dioxolane. While 1,3-dioxane has a six-membered ring with two oxygen atoms, 1,2-dioxolane has a five-membered ring with adjacent oxygen atoms . The unique structure of 1,3-Dioxolane, 4-ethyl-2-phenyl- provides it with specific properties and reactivity that distinguish it from these similar compounds .
Propiedades
Número CAS |
176444-66-9 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-ethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Clave InChI |
KTFCOAMFYXAAHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


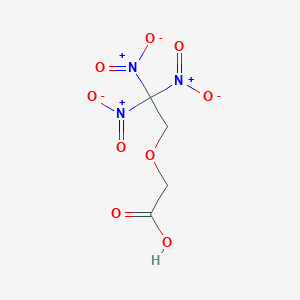
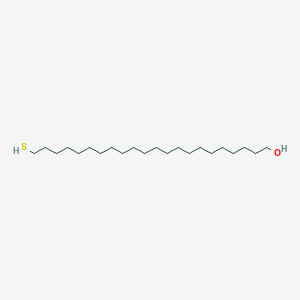

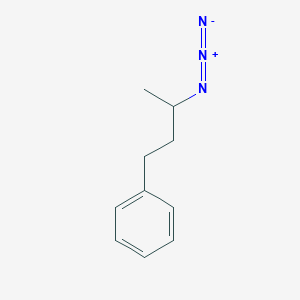
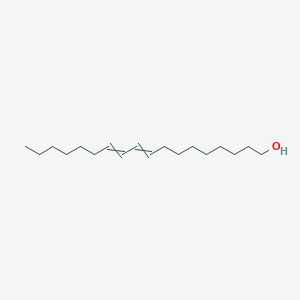
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
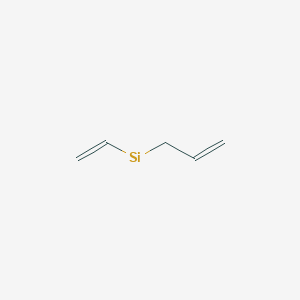

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
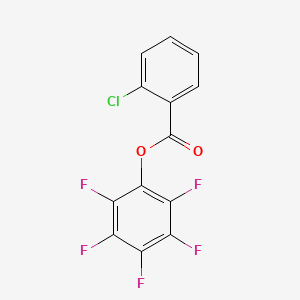
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
